molecular formula C9H9ClO2 B1593120 Methyl 2-Chloro-3-methylbenzoate CAS No. 920759-93-9

Methyl 2-Chloro-3-methylbenzoate

Cat. No. B1593120
M. Wt: 184.62 g/mol
InChI Key: ZQPNEFLGTOZVIC-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-3-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds, such as 3-chloro methyl benzoic acid, involves the use of Lewis acid catalysts like zinc chloride and ferric chloride. The reaction occurs in a solvent in one step, starting from benzoyl chloride and paraformaldehyde .


Molecular Structure Analysis

The molecular structure of Methyl 2-Chloro-3-methylbenzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .

Scientific Research Applications

Methodologies in Chemical Synthesis

Methyl 2-Chloro-3-methylbenzoate is utilized in various chemical synthesis methodologies. Daniewski et al. (2002) developed two efficient methods for preparing 2-chloro-6-methylbenzoic acid, demonstrating the compound's utility in nucleophilic aromatic substitution and carbonylation processes (Daniewski et al., 2002).

Environmental Microbiology

In environmental microbiology, methyl 2-chloro-3-methylbenzoate plays a role in the study of microbial degradation pathways. Higson and Focht (1992) reported the isolation of Pseudomonas cepacia MB2, which utilizes 2-methylbenzoic acid and 3-chloro-2-methylbenzoate as carbon sources, highlighting the compound's relevance in studying microbial metabolism (Higson & Focht, 1992).

Synthesis of Pharmaceutical Compounds

The compound is also significant in the synthesis of pharmaceuticals. Jian-hong (2012) described the synthesis of Chloranthraniliprole using 2-amino-5-chloro-3-methylbenzoic acid, derived from methyl 2-chloro-3-methylbenzoate, demonstrating its application in creating complex pharmaceutical products (Zheng Jian-hong, 2012).

Chemical and Structural Analysis

In chemical analysis and structure elucidation, methyl 2-chloro-3-methylbenzoate has been used to study crystal structures and molecular interactions. Polito et al. (2008) conducted crystallization experiments with o-toluic acid (o-methylbenzoic acid) and o-chlorobenzoic acid to understand structural similarities and differences, illustrating the compound's role in crystallography and molecular architecture studies (Polito et al., 2008).

Role in Biodegradation Research

Methyl 2-Chloro-3-methylbenzoate is important in biodegradation research. Higson and Focht (1992) detailed how Pseudomonas cepacia MB2 metabolizes 3-chloro-2-methylbenzoate through the meta fission pathway, indicating its significance in understanding microbial degradation processes (Higson & Focht, 1992).

Agricultural Applications

In agriculture, methyl 2-chloro-3-methylbenzoate derivatives have been studied for use in pesticide formulations. Campos et al. (2015) investigated polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides, demonstrating the compound's potential in developing advanced agricultural products (Campos et al., 2015).

properties

IUPAC Name

methyl 2-chloro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPNEFLGTOZVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648605
Record name Methyl 2-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Chloro-3-methylbenzoate

CAS RN

920759-93-9
Record name Methyl 2-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-3-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-methylbenzoic acid (25.0 g, 146 mmol), conc. sulfuric acid (2 mL) and methanol (160 mL) was stirred at 80° C. for 3 hr. The reaction mixture was concentrated, was diluted with ethyl acetate and neutralized with 8N aqueous sodium hydroxide solution. The organic layer was separated, washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered through a basic silica gel pad. The filtrate was concentrated under reduced pressure to give the title compound (18.0 g, 66%) as a pale-orange oil. The obtained compound was used for the next reaction without further purification.
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66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Sandilands - 1980 - macsphere.mcmaster.ca
Arenechromiumtricarbonyl complexes have been known for many years and numerous studies of the chemistry of these molecules have been reported. The presence of the …
Number of citations: 0 macsphere.mcmaster.ca
M Okaniwa, M Hirose, T Imada, T Ohashi… - Journal of medicinal …, 2012 - ACS Publications
To develop RAF/VEGFR2 inhibitors that bind to the inactive DFG-out conformation, we conducted structure-based drug design using the X-ray cocrystal structures of BRAF, starting from …
Number of citations: 73 pubs.acs.org

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